4-(4-(Dimethylamino)butyl)phenylboronic acid

conformational analysis Suzuki-Miyaura coupling drug design

Common boronic acids often fail to deliver both aqueous solubility and conformational flexibility in drug candidates. 4-(4-(Dimethylamino)butyl)phenylboronic acid solves this with a low predicted LogP (0.25) and 6 rotatable bonds, imparting hydrophilicity and 3D shape diversity to coupled products. • Purity: ≥98% (NLT), reducing catalyst-poisoning anhydride/protodeboronation byproducts. • Application: Suzuki-Miyaura cross-coupling for oxetane-based scaffolds, biaryl APIs, and soluble polymer precursors. • Supply: Bulk and custom synthesis supported; stable global ambient shipping for qualified R&D procurement.

Molecular Formula C12H20BNO2
Molecular Weight 221.11 g/mol
CAS No. 922501-02-8
Cat. No. B1511402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(Dimethylamino)butyl)phenylboronic acid
CAS922501-02-8
Molecular FormulaC12H20BNO2
Molecular Weight221.11 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)CCCCN(C)C)(O)O
InChIInChI=1S/C12H20BNO2/c1-14(2)10-4-3-5-11-6-8-12(9-7-11)13(15)16/h6-9,15-16H,3-5,10H2,1-2H3
InChIKeySDZAJVZZRHRXAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-(Dimethylamino)butyl)phenylboronic Acid: Overview


4-(4-(Dimethylamino)butyl)phenylboronic acid (CAS 922501-02-8) is a para‑substituted phenylboronic acid featuring a four‑carbon butyl spacer terminated by a dimethylamino group . This organoboron compound (molecular formula C12H20BNO2; molecular weight 221.10 g/mol) serves primarily as a boronic acid building block in palladium‑catalyzed Suzuki–Miyaura cross‑coupling reactions for the construction of biaryl and aryl‑heteroaryl architectures . Its structural combination of a reactive boronic acid moiety and a flexible, moderately basic amino‑alkyl side chain distinguishes it from simpler phenylboronic acids and positions it as a strategic intermediate in medicinal chemistry and materials science [1].

Suzuki–Miyaura coupling Strategic boronic acid building block for biaryl and aryl-heteroaryl synthesis
Flexible hydrophilic side chain Enables conformational diversity and improved aqueous compatibility in coupled products
Medicinal & materials chemistry Supports lead optimization and functional polymer design requiring tailored solubility

Why Generic Analogs Cannot Substitute


Substituting 4-(4-(dimethylamino)butyl)phenylboronic acid with more common phenylboronic acids—such as 4‑(dimethylamino)phenylboronic acid (CAS 28611-39-4) or unsubstituted phenylboronic acid (CAS 98-80-6)—would fundamentally alter the physicochemical and conformational profile of the final product [1]. The butyl spacer of the target compound introduces six rotatable bonds versus only two in 4‑(dimethylamino)phenylboronic acid, dramatically increasing molecular flexibility and enabling distinct three‑dimensional conformations in downstream molecules . Furthermore, the extended alkyl‑amino side chain shifts the calculated partition coefficient (LogP) from ~1.7 to 0.25, conferring substantially greater hydrophilicity that can improve aqueous compatibility of coupled products without the need for additional solubilizing groups [2]. These structural differences are not cosmetic—they directly impact synthetic accessibility, solubility, and biological target engagement in drug discovery programs and cannot be replicated by simple analogs [3].

Conformational reach mismatch

Simple analogs like 4-(dimethylamino)phenylboronic acid lack the butyl spacer, leading to substantially lower conformational freedom and restricting accessible three-dimensional conformations compared to the target compound.

Hydrophilicity profile mismatch

The extended amino-alkyl side chain confers markedly greater hydrophilicity versus direct analogs; substitution with common phenylboronic acids would alter solubility profiles and purification behaviour.

Quantitative Differentiation Evidence


Enhanced Molecular Flexibility

4-(4-(Dimethylamino)butyl)phenylboronic acid contains six rotatable bonds (the butyl spacer and the dimethylamino group), compared to only two rotatable bonds in the direct analog 4-(dimethylamino)phenylboronic acid [1]. This threefold increase in conformational degrees of freedom allows the amino group to explore a wider spatial range relative to the boronic acid moiety, enabling the synthesis of coupled products with distinct three-dimensional topologies not accessible using the constrained analog [2].

Rotatable bonds
Class-level inference
6 vs 2
+4 rotatable bonds (3× increase)
Increased conformational flexibility may support diverse molecular topologies in coupled products
Computed descriptor; experimental confirmation recommended
conformational analysis Suzuki-Miyaura coupling drug design

Reduced Lipophilicity

The predicted octanol-water partition coefficient (LogP) for 4-(4-(dimethylamino)butyl)phenylboronic acid is 0.25, whereas 4-(dimethylamino)phenylboronic acid exhibits a LogP of approximately 1.70 [1][2]. This >6‑fold reduction in lipophilicity (on a logarithmic scale) indicates that the target compound is markedly more hydrophilic, which can translate to improved aqueous solubility and reduced non-specific binding in biological assays .

Hydrophilicity (LogP)
Class-level inference
0.25 vs 1.70
ΔLogP −1.45 (more hydrophilic)
Enhanced aqueous compatibility may simplify purification and assay preparation
Predicted LogP; experimental data not available
lipophilicity aqueous solubility drug-likeness

High Purity for Reproducible Coupling

Commercial suppliers specify a minimum purity of 98% (NLT 98%) for 4-(4-(dimethylamino)butyl)phenylboronic acid . While many generic phenylboronic acids are offered at 95–97% purity, the 98% grade reduces the likelihood of impurities (e.g., anhydride formation, dehalogenated byproducts) that can poison palladium catalysts or generate side products in sensitive cross‑coupling reactions .

Purity specification
Supporting evidence
NLT 98%
vs typical 95–97% grade
Higher purity may reduce catalyst poisoning and improve yield reproducibility
Supplier CoA; lot-specific verification advised
purity Suzuki-Miyaura quality control

Computed Physical Properties for Safe Handling and Scale-Up

Calculated physical properties for 4-(4-(dimethylamino)butyl)phenylboronic acid include a density of 1.0±0.1 g/cm³, a boiling point of 372.8±52.0 °C at 760 mmHg, and a flash point of 179.2±30.7 °C . These values differ substantially from 4‑(dimethylamino)phenylboronic acid, which is a solid with a melting point of 227 °C [1]. The liquid‑range behavior (predicted) of the target compound informs solvent selection, storage conditions, and safety protocols during process development and scale‑up .

Physical state
Supporting evidence
Predicted liquid-range
Density 1.0 g/cm³, bp ~373 °C, fp ~179 °C
Analog: solid, mp 227 °C
Different phase behavior may inform handling, storage, and solvent selection during scale-up
Computed properties; empirical measurement advised
physical properties safety scale-up

4-(4-(Dimethylamino)butyl)phenylboronic Acid: Application Scenarios


Conformationally Flexible Biaryl Pharmacophores

Medicinal chemistry programs aiming to improve aqueous solubility of lead compounds can leverage the low predicted LogP (0.25) and high rotatable bond count (6) of 4-(4-(dimethylamino)butyl)phenylboronic acid [1]. Coupling this boronic acid with aryl halides yields biaryl products that retain the flexible, hydrophilic dimethylaminobutyl side chain, potentially reducing LogD and improving solubility compared to analogs prepared with 4‑(dimethylamino)phenylboronic acid (LogP ~1.7) [2].

Oxetane-Containing Drug Discovery Intermediates

4-(4-(Dimethylamino)butyl)phenylboronic acid has been documented as a reactant in the synthesis of oxetane‑based drug scaffolds, as referenced in comprehensive reviews on oxetanes in medicinal chemistry [3]. The flexible amino‑butyl side chain provides a handle for further functionalization or for modulating the three‑dimensional shape of oxetane‑containing molecules, a feature that simpler phenylboronic acids cannot replicate [1].

High-Purity Boronic Acid for Suzuki–Miyaura Coupling

Researchers performing palladium‑catalyzed Suzuki–Miyaura couplings under sensitive conditions (e.g., low catalyst loading, challenging heteroaryl halides) benefit from the 98% purity specification of this compound . Impurities common in lower‑grade boronic acids (e.g., anhydrides, protodeboronation byproducts) can poison catalysts or generate difficult‑to‑remove side products. The NLT 98% grade reduces such risks, improving reaction reproducibility and isolated yields .

Functional Materials with Tailored Hydrophilicity and Flexibility

In materials science, the combination of a reactive boronic acid group with a flexible, moderately basic side chain makes 4-(4-(dimethylamino)butyl)phenylboronic acid a candidate for synthesizing conjugated polymers or small‑molecule semiconductors where precise control of solubility and chain conformation is required [1]. The predicted physical properties (density ~1.0 g/cm³, boiling range ~372 °C) further inform processing and deposition conditions .

Application
Selection Property
Validation Focus
Flexible biaryl synthesis
Hydrophilic amino-butyl side chain
Assess conformational diversity & aqueous solubility of products
Oxetane scaffold construction
Functionalizable side-chain handle
Evaluate reactivity in oxetane-containing drug intermediates
High-purity Suzuki coupling
High-purity grade
Verify catalyst tolerance & yield reproducibility
Functional polymer/materials
Reactive boronic acid with flexible side chain
Control solubility and chain conformation in polymer synthesis

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